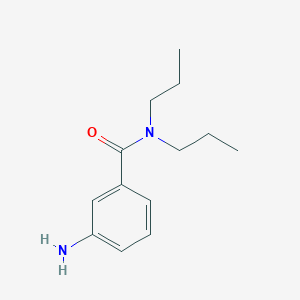

3-amino-N,N-dipropylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWNMGKRCWKXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N,n Dipropylbenzamide

Historical Development of Synthetic Routes to Benzamide (B126) Scaffolds

The synthesis of the benzamide scaffold is fundamentally a process of forming an amide bond, a reaction that has been central to organic and medicinal chemistry for over a century. hepatochem.comresearchgate.net Historically, the most straightforward method involved the reaction of a carboxylic acid with an amine. However, the direct condensation of these two components is thermodynamically unfavorable and often results in a simple acid-base reaction, forming an ammonium carboxylate salt. fishersci.co.uksciepub.com

To overcome this, early methods focused on activating the carboxylic acid. The Schotten-Baumann reaction, for instance, utilizes acyl chlorides, which are highly reactive electrophiles that readily react with amines. fishersci.co.uk This method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is then coupled with an amine. nih.gov While effective, this two-step process can be harsh and may not be suitable for complex molecules with sensitive functional groups. hepatochem.com

The evolution of amide synthesis was significantly advanced by the field of peptide chemistry. fishersci.co.uk The need for mild, efficient, and racemization-free methods for linking amino acids spurred the development of a vast array of "coupling reagents". These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under much milder conditions. hepatochem.comnih.gov This innovation marked a shift from the harsh conditions of traditional methods to more controlled and versatile synthetic strategies, which are now widely applied to the synthesis of all types of amides, including substituted benzamides.

Direct Amidation Approaches for 3-Amino-N,N-dipropylbenzamide

The most direct route to this compound involves the condensation of 3-aminobenzoic acid with dipropylamine. This transformation relies on the activation of the carboxylic acid group of 3-aminobenzoic acid to facilitate the nucleophilic attack by the secondary amine, dipropylamine.

Carboxylic Acid Activation Strategies for Amide Bond Formation

Activating the carboxylic acid is essential for an efficient amidation reaction. nih.gov A primary strategy is the conversion of the carboxylic acid into a more reactive derivative.

Acyl Halide Formation: A classic and robust method involves converting 3-aminobenzoic acid into 3-aminobenzoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with dipropylamine. This method is effective but requires careful handling of corrosive reagents and may necessitate protection of the amino group on the starting material to prevent unwanted side reactions.

Anhydride (B1165640) Formation: Another approach is the formation of a mixed or symmetric anhydride. For example, methanesulfonyl chloride can be used for the electrophilic activation of a carboxylic anhydride, which enhances the subsequent acylation of the amine. organic-chemistry.org

In-situ Activation with Lewis Acids: Certain Lewis acids can catalyze the direct amidation of carboxylic acids. Titanium tetrachloride (TiCl₄) has been reported to mediate the condensation of a wide range of carboxylic acids and amines in moderate to excellent yields. nih.govresearchgate.net Similarly, boric acid has been used as an attractive catalyst for direct amidation, proposing the formation of a mixed anhydride as the active acylating agent. sciepub.comsciepub.com

Table 1: Common Reagents for Carboxylic Acid Activation

| Activation Strategy | Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Aprotic solvent, often reflux | High reactivity of intermediate | Harsh, corrosive, potential side reactions |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Aprotic solvent (DCM, THF) | High reactivity, volatile byproducts | Toxic, moisture-sensitive |

| Lewis Acid Catalyst | Titanium Tetrachloride (TiCl₄) | Pyridine, 85°C | Good yields for various substrates | Stoichiometric amounts may be needed |

Application of Peptide Coupling Reagents in this compound Synthesis

Peptide coupling reagents offer a mild and highly efficient alternative for the direct synthesis of this compound from 3-aminobenzoic acid and dipropylamine. These reagents generate a highly activated ester intermediate in situ, which then reacts with the amine. fishersci.co.uk This approach avoids the need to isolate harsh intermediates like acyl chlorides. nih.gov

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.compeptidescientific.com They activate the carboxylic acid to form an O-acylisourea intermediate. To improve efficiency and suppress side reactions like racemization (a key concern in peptide synthesis), additives such as 1-hydroxybenzotriazole (HOBt) are often included. fishersci.co.ukbachem.com

Phosphonium Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a strong coupling reagent known for its high reactivity and chemoselectivity, favoring N-acylation over O-acylation. peptidescientific.com

Aminium/Uronium Reagents: This class includes some of the most popular and efficient coupling reagents. bachem.com O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) react rapidly and with minimal side reactions. peptidescientific.compeptide.com HATU is particularly effective, reacting faster and causing less epimerization than HBTU. peptide.com These reactions are typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). peptidescientific.com

Table 2: Comparison of Common Peptide Coupling Reagents

| Reagent Class | Example(s) | Mechanism | Advantages | Common Additives/Bases |

|---|---|---|---|---|

| Carbodiimide | DCC, EDC | Forms O-acylisourea intermediate | Widely used, cost-effective | HOBt, Oxyma |

| Phosphonium | PyBOP, PyAOP | Forms activated phosphonium ester | High reactivity, low racemization | DIPEA, NMM |

Alternative Synthetic Pathways to this compound

Beyond the direct coupling of 3-aminobenzoic acid, alternative strategies involving precursor molecules and different bond-forming disconnections can be employed.

Precursor-Based Transformations and Functional Group Interconversions

A common and powerful strategy in organic synthesis is to carry a functional group through a reaction sequence in a protected or precursor form, a process known as functional group interconversion (FGI). ub.eduyoutube.com For the synthesis of this compound, a highly plausible alternative route begins with 3-nitrobenzoic acid.

The synthesis would proceed in two steps:

Amidation: 3-nitrobenzoic acid is first coupled with dipropylamine to form 3-nitro-N,N-dipropylbenzamide. This reaction can be carried out using any of the standard amidation protocols described in section 2.2, such as activation with SOCl₂ or using coupling reagents like HATU or EDC/HOBt. The electron-withdrawing nature of the nitro group generally does not interfere with these reactions.

Reduction: The nitro group of 3-nitro-N,N-dipropylbenzamide is then reduced to the target amino group. This transformation is a standard FGI and can be achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. youtube.com

This precursor-based approach can be advantageous if the free amino group in 3-aminobenzoic acid complicates the amidation step or is incompatible with the chosen reaction conditions.

Multi-Component Reaction Strategies for Benzamide Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.netrsc.org While a direct MCR to form this compound is not straightforward, these strategies can be used to assemble the core benzamide structure.

One notable example is the Ugi four-component reaction (Ugi-4CR). beilstein-journals.org A hypothetical Ugi reaction could involve the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct a precursor for the target molecule, one might use 3-formylnitrobenzene (aldehyde), dipropylamine (amine), a simple carboxylic acid, and an isocyanide. The resulting Ugi adduct would be a complex α-acylamino amide. Subsequent chemical transformations, including cleavage of the isocyanide-derived group and reduction of the nitro group, would be required to convert this adduct into the final desired product. Although indirect, MCRs provide a powerful platform for rapidly generating molecular diversity and could be adapted for the synthesis of complex benzamide derivatives. beilstein-journals.orgacs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of an amide bond between a 3-nitrobenzoyl derivative and dipropylamine, followed by the reduction of the nitro group to an amine. The optimization of reaction conditions for both steps is crucial for maximizing the yield and purity of the final product.

The initial step, the synthesis of the intermediate 3-nitro-N,N-dipropylbenzamide, is commonly achieved by reacting 3-nitrobenzoyl chloride with dipropylamine . This reaction is a nucleophilic acyl substitution. Key parameters that can be optimized for this amidation step include the choice of solvent, reaction temperature, and the use of a base to neutralize the hydrochloric acid byproduct.

The subsequent step is the reduction of the nitro group of 3-nitro-N,N-dipropylbenzamide to form the desired this compound. Catalytic hydrogenation is a widely employed and efficient method for this transformation google.comnih.gov. The choice of catalyst, hydrogen pressure, temperature, and solvent are critical variables that influence the reaction's success.

Below are tables outlining the optimization of various parameters for both synthetic steps.

Table 1: Optimization of Amidation Reaction Conditions for 3-Nitro-N,N-dipropylbenzamide

| Parameter | Variation | Effect on Yield and Purity |

| Solvent | Dichloromethane, Tetrahydrofuran, Toluene | Aprotic solvents are generally preferred to avoid side reactions. Dichloromethane often facilitates easy work-up. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic. Starting at a lower temperature and allowing it to warm to room temperature can help control the reaction rate and minimize side products. |

| Base | Triethylamine, Pyridine, Excess dipropylamine | A tertiary amine is commonly added as an acid scavenger to neutralize the HCl formed, driving the reaction to completion. Using excess dipropylamine can also serve this purpose. |

| Reactant Ratio | Equimolar or slight excess of dipropylamine | Using a slight excess of the amine can ensure the complete consumption of the more valuable acid chloride. |

Table 2: Optimization of Reduction Reaction Conditions for this compound

| Parameter | Variation | Effect on Yield and Purity |

| Catalyst | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel | Pd/C is a common and effective catalyst for nitro group reductions, often providing high yields and clean conversions. |

| Hydrogen Pressure | 1 atm to 50 psi | Higher pressures can increase the reaction rate but must be carefully controlled for safety. Atmospheric pressure is often sufficient with an efficient catalyst. |

| Temperature | Room temperature to 60 °C | The reaction is typically performed at or slightly above room temperature. Higher temperatures can speed up the reaction but may also lead to side reactions. |

| Solvent | Ethanol, Methanol, Ethyl acetate | Protic solvents like ethanol and methanol are commonly used for catalytic hydrogenation as they can help to solubilize the reactants and facilitate the reaction at the catalyst surface. |

Considerations for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Starting Material Availability and Cost: The primary starting materials for this synthesis are 3-nitrobenzoic acid, a chlorinating agent (such as thionyl chloride or oxalyl chloride), and dipropylamine. The cost and availability of these materials in bulk are critical for the economic viability of a large-scale process. 3-Nitrobenzoic acid is a readily available commodity chemical.

Reaction Safety and Hazard Management:

Amidation Step: The use of thionyl chloride to prepare 3-nitrobenzoyl chloride is a common laboratory procedure but presents challenges on a larger scale due to its corrosive nature and the evolution of toxic sulfur dioxide and hydrogen chloride gases. Alternative, safer activating agents for the carboxylic acid may be considered, or robust engineering controls for handling thionyl chloride are necessary. The amidation reaction itself is typically exothermic and requires efficient heat management to prevent runaway reactions.

Reduction Step: Catalytic hydrogenation with hydrogen gas under pressure poses significant safety risks, including the potential for explosions. Industrial-scale hydrogenations are performed in specialized high-pressure reactors (autoclaves) equipped with appropriate safety features. The use of pyrophoric catalysts like Raney Nickel also requires specific handling procedures to prevent fires. Alternative reduction methods, such as transfer hydrogenation or chemical reduction with metals like iron or tin in acidic media, might be considered to avoid the hazards of high-pressure hydrogen, although these may introduce challenges in product purification unimi.it.

Process Efficiency and Waste Management: For a scalable process, optimizing reaction times and minimizing waste are paramount. The catalytic nature of the hydrogenation step is advantageous as it reduces the amount of reagent waste compared to stoichiometric reductions. However, the catalyst itself may need to be recovered and recycled to improve cost-effectiveness. Solvents used in both steps should be chosen with consideration for their environmental impact and the feasibility of their recovery and reuse.

Purification of the Final Product: On a large scale, purification by chromatography is often impractical and expensive. Therefore, the synthesis should be optimized to produce a crude product of high purity that can be easily purified by crystallization. The choice of crystallization solvent is critical to obtain the desired product in high yield and purity, and to ensure the efficient removal of any unreacted starting materials, intermediates, or byproducts.

Reaction Chemistry and Mechanistic Investigations of 3 Amino N,n Dipropylbenzamide

Reactivity Profiles of the Amide Functionality in 3-Amino-N,N-dipropylbenzamide

The reactivity of the N,N-dipropylbenzamide portion of the molecule is dictated by the electronic nature of the carbonyl group and the properties of the nitrogen-carbon bonds.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of amides is a critical aspect of their chemical profile. Generally, amides are relatively stable to hydrolysis, requiring forceful conditions such as strong acids or bases and elevated temperatures to proceed at a significant rate.

Under acidic conditions, the reaction would be initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of dipropylamine, would yield 3-aminobenzoic acid.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the dipropylamide anion (a strong base) to form the carboxylate salt of 3-aminobenzoic acid after an acid-base reaction.

Table 1: Predicted Hydrolysis Products of this compound

| Condition | Products |

|---|---|

| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | 3-Aminobenzoic acid, Dipropylammonium chloride |

Note: This data is predictive and not based on published experimental results for this specific compound.

N-Alkylation and N-Acylation Reactions at the Amide Nitrogen

The nitrogen atom of a tertiary amide, such as the one in this compound, is generally considered non-nucleophilic. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces its basicity and nucleophilicity, making direct N-alkylation or N-acylation at this position extremely difficult under standard conditions. Such reactions are not typically observed for tertiary amides.

Reactions at the Aromatic Ring of this compound

The aromatic ring of this compound contains two substituents: an amino group (-NH₂) and an N,N-dipropylcarboxamido group (-CON(CH₂CH₂CH₃)₂). Their electronic effects will govern the regioselectivity of reactions on the ring. The amino group is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) and -I (inductive) effects, with the resonance effect dominating. The amide group is a deactivating, meta-directing group, primarily due to its -R and -I effects.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr), the potent activating and directing effect of the amino group is expected to dominate over the deactivating, meta-directing effect of the amide group. scispace.com Electrophilic attack will be directed to the positions ortho and para to the amino group. The positions are C2, C4, and C6 (C4 being para, C2 and C6 being ortho). The C5 position is meta to the amino group and ortho to the amide group. The C2 position is also ortho to the deactivating amide group, which may cause some steric hindrance and electronic deactivation at that site. Therefore, substitution is most likely to occur at the C4 and C6 positions.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 3-Amino-4-nitro-N,N-dipropylbenzamide and 3-Amino-6-nitro-N,N-dipropylbenzamide |

| Bromination (Br₂, FeBr₃) | Br⁺ | 3-Amino-4-bromo-N,N-dipropylbenzamide and 3-Amino-6-bromo-N,N-dipropylbenzamide |

Note: This data is predictive and not based on published experimental results for this specific compound.

Nucleophilic Aromatic Substitution Processes (if applicable)

Nucleophilic aromatic substitution (SNAr) reactions generally require an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂), and must contain a good leaving group (like a halide). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The aromatic ring of this compound is rendered electron-rich by the powerful electron-donating amino group. Furthermore, it lacks a suitable leaving group in its native structure. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution reactions under typical SNAr conditions.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the aromatic ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. If a halogen were introduced onto the ring via electrophilic aromatic substitution (e.g., at the C4 or C6 position), the resulting halo-substituted this compound could potentially serve as a substrate in cross-coupling reactions. For instance, a bromo-derivative could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, it could participate in Buchwald-Hartwig amination to introduce a new nitrogen-based substituent. However, no literature exists describing such transformations specifically for this compound.

Reactivity of the Primary Amine Moiety in this compound

The primary aromatic amine group in this compound is the main center of its characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic, while the amino group also activates the aromatic ring towards electrophilic substitution.

The primary amine of this compound is expected to readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivative. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent.

General Reaction:

This compound + Acylating Agent → 3-(acylamino)-N,N-dipropylbenzamide

With Acyl Chlorides: The reaction with an acyl chloride, for instance, benzoyl chloride, would likely proceed in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

With Acid Anhydrides: Acetic anhydride (B1165640) would react, often with gentle heating or in the presence of a catalyst, to yield 3-acetamido-N,N-dipropylbenzamide.

Illustrative Data for Acylation Reactions:

| Acylating Agent | Product | Typical Conditions | Expected Yield (%) |

| Acetyl Chloride | 3-acetamido-N,N-dipropylbenzamide | Pyridine, 0 °C to room temperature | >90 |

| Acetic Anhydride | 3-acetamido-N,N-dipropylbenzamide | Neat or in acetic acid, 80-100 °C | >95 |

| Benzoyl Chloride | 3-(benzoylamino)-N,N-dipropylbenzamide | Pyridine or aq. NaOH (Schotten-Baumann) | >90 |

Similar to acylation, sulfonylation of the primary amine can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in the presence of a base. This reaction forms a sulfonamide linkage.

General Reaction:

This compound + Sulfonyl Chloride → 3-(sulfonylamino)-N,N-dipropylbenzamide

Illustrative Data for Sulfonylation Reactions:

| Sulfonylating Agent | Product | Typical Conditions | Expected Yield (%) |

| p-Toluenesulfonyl Chloride | 3-(p-toluenesulfonamido)-N,N-dipropylbenzamide | Pyridine, room temperature | >85 |

| Benzenesulfonyl Chloride | 3-(benzenesulfonamido)-N,N-dipropylbenzamide | Aqueous NaOH, room temperature | >80 |

Direct alkylation of the primary amine with alkyl halides is often challenging to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. Selective mono-alkylation can sometimes be achieved under carefully controlled conditions or by using alternative methods like reductive amination. The use of a bulky alkylating agent or a large excess of the amine can favor mono-alkylation. More sophisticated methods for selective N-alkylation might involve the use of protecting groups or specialized reagents. For instance, selective mono-N-alkylation of amino alcohols has been achieved via chelation with 9-BBN, followed by deprotonation and reaction with an alkyl halide ucla.edu.

Illustrative Data for Alkylation Reactions:

| Alkylating Agent | Product | Typical Conditions | Expected Outcome |

| Methyl Iodide | Mixture of mono-, di-methylated, and quaternary salts | K2CO3, Acetone, reflux | Mixture of products, low selectivity |

| Benzyl Bromide | 3-(benzylamino)-N,N-dipropylbenzamide | NaH, DMF, 0 °C to room temperature | Potential for over-alkylation |

The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

Diazotization Reaction:

This compound + NaNO₂ + 2HX → [3-(N,N-dipropylcarbamoyl)phenyl]diazonium salt X⁻ + NaX + 2H₂O

The resulting diazonium salt is a versatile intermediate that can undergo various transformations:

Sandmeyer Reaction: Replacement of the diazonium group with a nucleophile (e.g., -Cl, -Br, -CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halogens using copper powder.

Replacement by Hydroxyl: Heating the diazonium salt solution.

Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H₃PO₂).

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. Azo dyes are known for their vibrant colors researchgate.netwikipedia.orgorganic-chemistry.orgnih.govdtu.dk.

Illustrative Data for Diazotization and Azo Coupling:

| Coupling Agent | Product | Typical Conditions | Expected Product Color |

| Phenol | 4-((3-(N,N-dipropylcarbamoyl)phenyl)diazenyl)phenol | NaOH, 0-5 °C | Orange-Red |

| Aniline (B41778) | 4-((3-(N,N-dipropylcarbamoyl)phenyl)diazenyl)aniline | HCl, 0-5 °C | Yellow |

| β-Naphthol | 1-((3-(N,N-dipropylcarbamoyl)phenyl)diazenyl)naphthalen-2-ol | NaOH, 0-5 °C | Red |

While this compound is a primary amine, making it a product of reductive amination of a corresponding nitro compound, it can also act as the amine component in a reductive amination reaction with an aldehyde or a ketone to form a secondary amine wikipedia.orgmasterorganicchemistry.comd-nb.infonih.gov. This process involves the formation of an intermediate imine, which is then reduced in situ.

General Reaction:

This compound + Aldehyde/Ketone + Reducing Agent → 3-(alkylamino)-N,N-dipropylbenzamide

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not significantly reduce the starting carbonyl compound masterorganicchemistry.com.

Illustrative Data for Reductive Amination:

| Carbonyl Compound | Reducing Agent | Product | Typical Conditions | Expected Yield (%) |

| Benzaldehyde | NaBH₃CN | 3-(benzylamino)-N,N-dipropylbenzamide | Methanol, pH 6-7, room temp. | >80 |

| Acetone | NaBH(OAc)₃ | 3-(isopropylamino)-N,N-dipropylbenzamide | Dichloroethane, room temp. | >75 |

| Cyclohexanone | H₂/Pd-C | 3-(cyclohexylamino)-N,N-dipropylbenzamide | Ethanol, H₂ atmosphere | >85 |

Oxidation and Reduction Chemistry of this compound

The primary amino group of this compound is susceptible to oxidation. The product of the oxidation depends on the oxidizing agent used.

Mild Oxidation: Mild oxidizing agents may lead to the formation of nitroso or azoxy compounds.

Strong Oxidation: Strong oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or potassium permanganate, can oxidize the amino group to a nitro group, yielding 3-nitro-N,N-dipropylbenzamide harvard.edu.

General Oxidation Reaction:

This compound + Oxidizing Agent → 3-nitro-N,N-dipropylbenzamide

Illustrative Data for Oxidation:

| Oxidizing Agent | Product | Typical Conditions | Expected Yield (%) |

| m-CPBA | 3-nitro-N,N-dipropylbenzamide | Dichloromethane, room temperature | Moderate to Good |

| KMnO₄ | 3-nitro-N,N-dipropylbenzamide | Acetone/water, heat | Moderate |

The synthesis of this compound itself is typically achieved through the reduction of the corresponding nitro compound, 3-nitro-N,N-dipropylbenzamide. Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel nih.govresearchgate.netresearchgate.net. This method is generally high-yielding and produces clean products.

Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

General Reduction Reaction (Synthesis):

3-nitro-N,N-dipropylbenzamide + Reducing Agent → this compound

Illustrative Data for Reduction (Synthesis):

| Reducing System | Product | Typical Conditions | Expected Yield (%) |

| H₂ / Pd-C | This compound | Ethanol or Methanol, room temp., 1-4 atm H₂ | >95 |

| Fe / HCl | This compound | Water/Ethanol, reflux | >90 |

| SnCl₂·2H₂O | This compound | Ethanol, reflux | >90 |

Mechanistic Elucidation of Key Chemical Transformations Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood from the broader context of aromatic amine chemistry.

Acylation and Sulfonylation: These are nucleophilic acyl and sulfonyl substitutions, respectively. The reaction is initiated by the nucleophilic attack of the lone pair of electrons of the amino nitrogen on the electrophilic carbonyl or sulfonyl center. This is followed by the departure of the leaving group (e.g., chloride).

Diazotization: This process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine. A series of proton transfers and elimination of a water molecule leads to the formation of the diazonium ion masterorganicchemistry.com.

Reductive Amination: The mechanism involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl group of the aldehyde or ketone. The hemiaminal then dehydrates to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). The iminium ion is then reduced by the hydride reagent to the corresponding secondary amine nih.gov.

Oxidation to Nitro Group: The oxidation of primary aromatic amines to nitro compounds with peroxy acids is believed to proceed through the initial formation of a nitroso intermediate, which is then further oxidized to the nitro compound harvard.edu.

Catalytic Hydrogenation of the Nitro Group: The mechanism of catalytic hydrogenation of nitroarenes is complex and occurs on the surface of the metal catalyst. It is generally accepted to proceed through a series of intermediates, including nitroso and hydroxylamine species, before the final amine product is formed.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Amino N,n Dipropylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For 3-amino-N,N-dipropylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR, complemented by two-dimensional (2D) techniques, are essential for unambiguous signal assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the two N-propyl chains.

Aromatic Protons (δ 6.6-7.2 ppm): The benzene (B151609) ring is 1,3-disubstituted with an electron-donating amino group (-NH₂) and an electron-withdrawing N,N-dipropylcarboxamide group [-C(=O)N(CH₂CH₂CH₃)₂]. This substitution pattern leads to a complex splitting pattern for the four aromatic protons. The proton at the C2 position, situated between the two substituents, is expected to appear as a singlet or a finely split triplet around δ 7.0-7.2 ppm. The proton at C4, ortho to the amide and meta to the amino group, would likely resonate around δ 7.1-7.2 ppm as a doublet of doublets. The proton at C6, ortho to the amino group, is predicted to be the most shielded, appearing upfield around δ 6.6-6.8 ppm. The proton at C5, meta to both groups, would likely appear around δ 7.0-7.1 ppm as a triplet.

Amino Protons (-NH₂): The two protons of the primary amino group are expected to produce a broad singlet, typically in the range of δ 3.5-4.5 ppm. The chemical shift and broadness of this peak can be highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

N,N-dipropyl Protons (δ 0.9-3.5 ppm): The two propyl groups are chemically equivalent. The terminal methyl (-CH₃) protons are expected to appear as a triplet around δ 0.9 ppm. The central methylene (B1212753) (-CH₂-) protons would likely be a sextet around δ 1.6-1.7 ppm. Due to restricted rotation around the amide C-N bond, the two methylene groups attached to the nitrogen atom (-N-CH₂-) may become magnetically non-equivalent, potentially appearing as two distinct triplets around δ 3.2 and 3.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (propyl) | ~0.9 | Triplet (t) | ~7.4 |

| -CH₂- (propyl, middle) | ~1.65 | Sextet | ~7.4 |

| -N-CH₂- (propyl) | ~3.2 - 3.5 | Triplet (t) | ~7.6 |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | N/A |

| Ar-H6 | ~6.7 | Doublet of Doublets (dd) | J ≈ 8.0, 2.0 |

| Ar-H2 | ~7.0 | Triplet (t) or Singlet (s) | J ≈ 2.0 |

| Ar-H5 | ~7.1 | Triplet (t) | J ≈ 8.0 |

| Ar-H4 | ~7.2 | Doublet of Doublets (dd) | J ≈ 8.0, 2.0 |

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the dipropyl groups.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the region of δ 170-172 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the amino group (C3) would be shielded (δ ~148 ppm), while the carbon attached to the amide group (C1) would be deshielded (δ ~137 ppm). The remaining aromatic carbons would appear in the typical range of δ 113-130 ppm.

N,N-dipropyl Carbons: The terminal methyl carbon (-CH₃) is predicted to be the most upfield signal at approximately δ 11 ppm. The central methylene carbon (-CH₂-) would be around δ 21 ppm, and the methylene carbon attached to the nitrogen (-N-CH₂-) would be found around δ 46-51 ppm. Similar to the protons, these N-CH₂ carbons may show distinct signals due to hindered rotation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (propyl) | ~11.5 |

| -CH₂- (propyl, middle) | ~21.0 |

| -N-CH₂- (propyl) | ~46.0 and/or ~51.0 |

| Ar-C6 | ~113.8 |

| Ar-C4 | ~114.5 |

| Ar-C2 | ~117.5 |

| Ar-C5 | ~129.0 |

| Ar-C1 | ~137.0 |

| Ar-C3 | ~148.0 |

| C=O | ~171.0 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org Key expected correlations include those within the propyl chains (between -N-CH₂- and -CH₂- protons, and between -CH₂- and -CH₃ protons) and between adjacent protons on the aromatic ring (e.g., H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. wikipedia.orgnih.gov It would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. nih.gov This is vital for connecting the different fragments of the molecule. Key correlations would be observed from the -N-CH₂- protons to the amide carbonyl carbon (C=O) and from the aromatic protons H2 and H4 to the carbonyl carbon, confirming the attachment of the amide group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation. A key observation would be a cross-peak between the -N-CH₂- protons and the aromatic H2 proton, which would indicate a specific spatial arrangement and provide information about the rotational barrier around the aryl-carbonyl bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within the molecule. cardiff.ac.uk

The tertiary amide group in this compound has distinct vibrational signatures.

Amide I Band (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide. For a tertiary amide like this, the C=O stretching vibration is expected to appear in the range of 1630–1670 cm⁻¹. ucla.edu This band is also strong in the Raman spectrum.

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amide is expected in the 1250-1350 cm⁻¹ region.

N-H Vibrations: The primary amino group (-NH₂) will show characteristic N-H stretching vibrations. These typically appear as two distinct bands (symmetric and asymmetric stretches) in the 3300–3500 cm⁻¹ region in the IR spectrum. libretexts.org An N-H bending (scissoring) mode is also expected around 1590-1650 cm⁻¹, which may overlap with the aromatic C=C stretching bands.

Aromatic Vibrations: The aromatic ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). C=C stretching vibrations within the ring usually appear as a set of bands in the 1450–1620 cm⁻¹ region. specac.com Strong bands from C-H out-of-plane bending in the 680-900 cm⁻¹ range are diagnostic of the 1,3-disubstitution pattern.

Alkyl Chain Vibrations: The propyl groups will contribute signals for aliphatic C-H stretching and bending. The C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2850–2970 cm⁻¹ range. ucla.edu C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups will appear in the 1370–1470 cm⁻¹ region.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Strong |

| Amide I (C=O Stretch) | 1630 - 1670 | Very Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1370 - 1470 | Medium | Medium |

| Amide C-N Stretch | 1250 - 1350 | Medium | Weak |

| Aromatic C-H Out-of-Plane Bend | 680 - 900 | Strong | Weak |

Mass Spectrometry Investigations of this compound

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass-to-charge ratio, which allows for the determination of its elemental formula. The chemical formula for this compound is C₁₃H₂₀N₂O. Based on this formula, the theoretical monoisotopic mass can be calculated. This calculated value serves as a benchmark for comparison with experimental HRMS data.

A search of scientific literature and chemical databases did not yield any published experimental HRMS data for this compound. Such an analysis would be essential to confirm the elemental composition and purity of the synthesized compound.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₀N₂O |

| Theoretical Monoisotopic Mass | 220.15756 u |

Note: This table represents calculated theoretical values. Experimental data is not currently available in the public domain.

Tandem mass spectrometry (MS/MS) is a powerful tool used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a structural fingerprint of the compound.

Specific experimental MS/MS data detailing the fragmentation pathways of this compound are not available in the public scientific literature. A detailed analysis would involve identifying characteristic cleavages, such as the loss of propyl groups, cleavage of the amide bond, and fragmentations related to the aminobenzoyl moiety, to build a reliable structural assignment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

A thorough search of crystallographic databases and the scientific literature found no published X-ray crystal structure for this compound.

Without experimental crystallographic data, information regarding the crystal packing, unit cell dimensions (a, b, c, α, β, γ), and the space group of this compound remains unknown. This information is fundamental to understanding the solid-state symmetry and organization of the molecule.

Details on the specific intermolecular interactions, such as hydrogen bonding involving the amino group, and the precise conformation of the N,N-dipropylamide group in the solid state are not available. An experimental crystal structure would be required to perform a detailed analysis of these crucial structural features.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) of this compound

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, providing insights into its chromophores and potential for luminescence.

No publicly available UV-Vis absorption or fluorescence emission spectra for this compound could be located. Such data would characterize the electronic transitions of the molecule, including the wavelengths of maximum absorption (λmax) and emission, which are influenced by the aminobenzamide chromophore.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of 3 Amino N,n Dipropylbenzamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the ground state properties, molecular orbitals, and electron density distribution of 3-amino-N,N-dipropylbenzamide.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry and various electronic properties of this compound in its ground state. A typical study would involve optimizing the molecular geometry using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to accurately describe the electronic distribution. ias.ac.in

| Property | Hypothetical Value | Unit |

| Total Energy | -789.123456 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 7.89 | eV |

| Electron Affinity | 0.12 | eV |

| HOMO Energy | -5.67 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 4.69 | eV |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the benzamide (B126) moiety, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within the molecule. In this compound, the amino group would exhibit a region of negative electrostatic potential due to the lone pair of electrons on the nitrogen atom, while the amide protons and the hydrogens of the propyl groups would show positive potential. This distribution is influenced by the electronic effects of the amino and N,N-dipropylcarboxamide substituents on the benzene ring. ias.ac.in The amino group acts as an activating, ortho-para directing group, increasing the electron density at the ortho and para positions of the benzene ring. rsc.org

Conformational Analysis and Potential Energy Surfaces

Molecular mechanics (MM) methods, which use classical force fields, are well-suited for exploring the conformational space of flexible molecules like this compound. By systematically rotating the rotatable bonds, a potential energy surface can be generated, identifying the low-energy conformers.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. An MD simulation would track the atomic motions of the molecule, revealing the accessible conformations and the transitions between them at a given temperature. mdpi.comnih.gov This approach is particularly useful for understanding how the molecule might behave in a solution or biological environment.

For a more accurate determination of the relative energies of the conformers identified through MM or MD methods, higher-level quantum mechanical calculations are necessary. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT can be used to perform geometry optimizations and energy calculations for the various conformers. wayne.edu

A systematic conformational search would involve generating a large number of initial structures and then optimizing them using a DFT method. The resulting low-energy conformers would represent the most probable shapes of the molecule.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) |

| 1 (Global Minimum) | 0.00 | 178.5° |

| 2 | 1.23 | -65.2° |

| 3 | 1.87 | 70.1° |

| 4 | 2.54 | 10.3° |

Note: This table presents hypothetical data for illustrative purposes, based on typical conformational analyses of flexible molecules.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic transitions.

DFT calculations can be used to predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental data to assign the observed vibrational modes. researchgate.net For instance, the characteristic C=O stretching frequency of the amide group and the N-H stretching frequencies of the amino group could be accurately predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. acs.org These predicted chemical shifts are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful tool for structure elucidation.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of the electronic transitions. nih.gov For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the benzene ring and n-π* transitions involving the amide and amino groups.

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR | |

| C=O | 172.5 ppm |

| C (ipso, attached to N) | 148.2 ppm |

| C (ipso, attached to C=O) | 135.8 ppm |

| Aromatic CH | 115-130 ppm |

| CH₂ (N-propyl) | 45-50 ppm |

| CH₂ (propyl) | 20-25 ppm |

| CH₃ (propyl) | 10-15 ppm |

| IR | |

| N-H Stretch (asymmetric) | 3450 cm⁻¹ |

| N-H Stretch (symmetric) | 3360 cm⁻¹ |

| C=O Stretch | 1640 cm⁻¹ |

| UV-Vis | |

| λmax 1 | 245 nm (π-π) |

| λmax 2 | 290 nm (n-π) |

Note: This table presents hypothetical data for illustrative purposes, based on typical computationally predicted spectroscopic parameters for similar aromatic amides.

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

The synthesis and transformation of this compound can be investigated using computational chemistry to understand the underlying reaction mechanisms, predict the feasibility of different pathways, and characterize the high-energy transition states. These theoretical studies provide insights that are complementary to experimental work, helping to optimize reaction conditions and predict potential byproducts.

Methodologies for these investigations typically involve quantum mechanical calculations, with Density Functional Theory (DFT) being a prevalent choice. rsc.org Functionals such as M06-2X are often employed for their accuracy in describing main group thermochemistry and kinetics. rsc.org These calculations are paired with basis sets, for instance, 6-31G(d) for geometry optimizations and 6-311G(d,p) for more accurate single-point energy calculations. rsc.org To account for solvent effects, a continuum model like the SMD (Solvation Model based on Density) is frequently applied. rsc.org

The process of modeling a reaction pathway involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated frequencies should be positive (real), confirming they are true energy minima. For a transition state, exactly one imaginary frequency corresponding to the motion along the reaction coordinate is expected. rsc.org

Transition State (TS) Search: Various algorithms are used to locate the saddle point on the potential energy surface that represents the transition state connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the desired reactant and product, an IRC calculation is performed. rsc.org This traces the reaction path downhill from the transition state to the corresponding energy minima. rsc.org

For a hypothetical transformation of this compound, such as an electrophilic aromatic substitution, computational modeling could compare different potential pathways. For example, it could determine the activation energy (the energy barrier from the reactant to the transition state) for substitution at different positions on the benzene ring.

Hypothetical Reaction Data for a Transformation of this compound Note: This table is illustrative and based on methodologies applied to similar compounds. The values are not from direct experimental or computational studies of this specific reaction.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Characterized Transition State |

|---|---|---|---|

| Formation of σ-complex (ortho to -NH2) | DFT (M06-2X/6-311G(d,p)) // SMD(Toluene) | 25.8 | TS1 |

| Formation of σ-complex (para to -NH2) | DFT (M06-2X/6-311G(d,p)) // SMD(Toluene) | 23.5 | TS2 |

| Amide Bond Rotation | DFT (M06-2X/6-311G(d,p)) // SMD(Toluene) | 15.2 | TS3 |

These computational results can reveal which reaction pathways are kinetically favored (having lower activation energies) and provide a detailed atomistic view of the transition state structures. rsc.org

Molecular Docking and Ligand-Protein Interaction Simulations for Hypothetical Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. For this compound, molecular docking can be used to explore hypothetical binding modes with various protein targets.

Based on the activity of similar aminobenzamide scaffolds, potential protein targets for this compound could include the bacterial cell division protein FtsZ or the enzyme dipeptidyl peptidase-IV (DPP-IV). google.comdovepress.com Docking simulations place the ligand into the binding site of the target protein and score the different poses based on a scoring function, which estimates the binding affinity. The docking score, often expressed in kcal/mol, provides a numerical value to rank potential binders, with more negative values typically indicating stronger predicted affinity. mdpi.com

The docking process involves:

Preparation of the Protein and Ligand: The 3D structure of the protein is obtained, often from a repository like the Protein Data Bank (PDB). nih.gov The structure of this compound is built and its energy is minimized.

Defining the Binding Site: A specific region of the protein, usually a known active or allosteric site, is defined as the target for the docking simulation.

Running the Docking Algorithm: Software such as Glide, CDOCKER, or AutoDock is used to generate a multitude of possible binding poses of the ligand within the defined site. dovepress.commdpi.com

Analysis of Results: The resulting poses are ranked by their docking scores. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues of the protein. mdpi.com

Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. nih.gov Techniques like steered molecular dynamics (SMD) can be used to simulate the process of a ligand unbinding from a protein, offering insights into the dissociation pathway and the stability of the complex over time. nih.gov

Hypothetical Docking Results for this compound Note: This table is for illustrative purposes. The targets are proposed based on related compounds, and the docking scores and interacting residues are hypothetical examples.

| Hypothetical Protein Target | Docking Software | Predicted Docking Score (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|---|

| FtsZ (from Staphylococcus aureus) | Glide | -7.5 | Gly196, Asp201, Val298 | Hydrogen bond with -NH2; Hydrophobic with propyl groups |

| DPP-IV (Human) | CDOCKER | -8.2 | Glu205, Glu206, Tyr662 | Hydrogen bond with amide; Salt bridge with amino group |

These simulations can guide the rational design of more potent and selective derivatives of this compound by identifying which chemical modifications might enhance binding interactions with a target protein.

Synthesis and Characterization of Derivatives and Analogues of 3 Amino N,n Dipropylbenzamide

Modification at the Amino Group: Synthesis of Substituted Amine Analogues

The primary amino group at the 3-position of the benzamide (B126) ring is a versatile handle for chemical modification. Standard synthetic transformations can be employed to introduce a wide array of substituents, thereby altering the electronic and steric properties of the molecule.

Common modifications include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides. For instance, acetylation with acetic anhydride (B1165640) or acetyl chloride yields the corresponding acetamido derivative. ontosight.ai A similar reaction with bromoacetyl bromide can be used to introduce a bromoacetyl group, a reactive moiety for further functionalization.

Alkylation: N-alkylation of the primary amine can be achieved under various conditions. For example, reaction with appropriate alkyl halides in the presence of a base can introduce alkyl groups. dovepress.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamide analogues.

Azo Coupling: The amino group can participate in azo coupling reactions with diazonium salts to form azo compounds. rsc.org

Derivatization of the Amide Nitrogen: Synthesis of N-Substituted Benzamides

While the amide nitrogen in 3-amino-N,N-dipropylbenzamide is already disubstituted, the synthesis of analogues with different N-substituents is a key strategy for exploring structure-activity relationships. This is typically achieved by starting from 3-aminobenzoic acid or its derivatives and introducing the desired amine during the amide bond formation step.

A general synthetic route involves the activation of 3-aminobenzoic acid (or a protected version) with a coupling agent, followed by reaction with a secondary amine. For instance, reacting 3-aminobenzoic acid with various secondary amines (e.g., piperidine, morpholine, 4-methylpiperazine) in the presence of a coupling agent like carbonyldiimidazole (CDI) can yield a library of N-substituted benzamides. researchgate.net

Modification of the Propyl Chains: Synthesis of Alkyl Chain Variations

Varying the alkyl chains on the amide nitrogen can significantly impact the lipophilicity, solubility, and steric bulk of the molecule. The synthesis of these analogues follows a similar strategy to that described in section 6.2, where 3-aminobenzoic acid is coupled with different N,N-dialkylamines.

A range of N,N-dialkyl-3-aminobenzamides can be prepared to study the effect of chain length and branching. For example, using dimethylamine, diethylamine, or other N,N-dialkylamines in the amide coupling reaction would yield analogues with different alkyl substituents.

| Starting Amine | Resulting Amide Substituent |

| Dimethylamine | -N(CH₃)₂ |

| Diethylamine | -N(CH₂CH₃)₂ |

| Dipropylamine | -N(CH₂CH₂CH₃)₂ |

| Dibutylamine | -N(CH₂CH₂CH₂CH₃)₂ |

Substituent Effects on the Aromatic Ring: Electronic and Steric Influences on Reactivity and Structure

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) on the aromatic ring can decrease the nucleophilicity of the 3-amino group and affect the acidity of the amide N-H protons (in related primary or secondary amides). researchgate.netrsc.org Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the ring and enhance the nucleophilicity of the amino group. rsc.org

Steric Effects: Bulky substituents ortho to the amino or amide groups can hinder their reactivity due to steric hindrance. This can influence the regioselectivity of certain reactions. For example, in the alkylation of related quinazolin-4(3H)-ones, the position of a substituent on a C-2 phenyl ring can direct the reaction towards N- or O-alkylation. sioc-journal.cn

The synthesis of these analogues typically starts from an appropriately substituted 3-aminobenzoic acid.

Synthetic Strategies for Diversity-Oriented Synthesis of this compound Analogues

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of a wide array of structurally diverse molecules for screening and lead discovery. researchgate.netcam.ac.ukresearchgate.net A DOS strategy for producing analogues of this compound would involve a modular approach, allowing for variations at multiple positions of the scaffold.

A potential DOS strategy could be based on a "build-couple-pair" sequence: frontiersin.org

Build Phase: Synthesize a set of substituted 3-aminobenzoic acid building blocks with diverse substituents on the aromatic ring.

Couple Phase: Couple these building blocks with a library of different primary and secondary amines to generate a diverse set of amides. This would introduce appendage diversity at the amide nitrogen.

Pair Phase: The primary amino group at the 3-position can then be further functionalized through various reactions (e.g., acylation, alkylation, sulfonylation) to introduce another layer of diversity.

Microwave-assisted synthesis can be employed to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, a technique that could be adapted for the rapid generation of a 3-aminobenzamide (B1265367) library. acs.org Multi-component reactions, which allow for the formation of several bonds in a single step, are also a hallmark of efficient DOS strategies. researchgate.net

Applications of 3 Amino N,n Dipropylbenzamide in Advanced Chemical Synthesis

Utilization as a Building Block for Complex Molecular Architectures

In chemical synthesis, a "building block" is a molecule that possesses reactive functional groups allowing it to be integrated into a larger, more complex molecular assembly. wikipedia.org 3-Amino-N,N-dipropylbenzamide fits this description perfectly, with its primary amino group serving as a versatile handle for a wide array of chemical transformations. The N,N-dipropylamide moiety provides significant steric bulk and lipophilicity, which can be exploited to fine-tune the physicochemical properties, such as solubility and conformational rigidity, of the final molecular construct.

The aniline (B41778) moiety within this compound is a well-established precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. beilstein-journals.org The nucleophilic primary amino group can readily participate in cyclization and condensation reactions with various electrophilic partners to form fused or substituted heterocyclic rings.

Table 1: Potential Heterocyclic Systems from this compound This table is illustrative and based on established chemical principles for aniline derivatives.

| Reactant Partner | Potential Heterocyclic Core | Resulting Compound Class |

|---|---|---|

| 1,3-Diketone | Quinolone | Substituted Quinolones |

| β-Ketoester | Dihydroquinolone | Substituted Dihydroquinolones |

| Isothiocyanate | Benzothiazole | Substituted Benzothiazoles |

| Dithioate derivative | Benzothiazole | Substituted Benzothiazoles |

| α-Haloketone | Benzodiazepine derivative | Substituted Benzodiazepines |

In combinatorial chemistry, a scaffold is a core molecular structure upon which a variety of chemical appendages can be attached to generate a large library of related compounds. chimia.ch this compound is an ideal candidate for such a scaffold. The primary amino group serves as a key point of diversification, allowing for the attachment of a wide range of substituents through reactions like acylation, sulfonylation, alkylation, or reductive amination.

The synthesis of a library would involve reacting the this compound scaffold with a collection of diverse building blocks, such as a set of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones. chimia.chresearchgate.net This approach allows for the rapid generation of hundreds or thousands of distinct molecules. The constant N,N-dipropylbenzamide portion ensures that all library members share a common core, while the variable substituent allows for systematic exploration of the chemical space around the scaffold to identify compounds with desired properties.

Table 2: Illustrative Combinatorial Library from this compound Scaffold This table provides hypothetical examples of library generation.

| Reaction Type | Reagent Class | R-Group on Amino Nitrogen |

|---|---|---|

| Acylation | Acid Chlorides (R-COCl) | -CO-R |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | -SO₂-R |

| Reductive Amination | Aldehydes (R-CHO) | -CH₂-R |

| Urea Formation | Isocyanates (R-NCO) | -CO-NH-R |

Role in Stereoselective Synthesis and Chiral Auxiliary Development

Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of chiral molecules, which is of paramount importance in fields like medicinal chemistry. tcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

While this compound is itself an achiral molecule, its structure is suitable for the attachment of a chiral auxiliary. The primary amino group can be used to covalently link a known chiral auxiliary, for example, one derived from a natural amino acid or a terpene. mdpi.com The resulting chiral adduct could then be used in reactions such as asymmetric alkylations or aldol (B89426) reactions. beilstein-journals.org The inherent chirality of the auxiliary would direct the formation of one stereoisomer in preference to others. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered, leaving a chiral product containing the 3-(N,N-dipropylcarbamoyl)phenyl motif. The development of such specialized reagents is a key area of research in asymmetric synthesis. cas.cnnih.gov

Intermediate in the Formation of Macrocyclic Structures

Macrocycles, large ring-containing molecules, are of significant interest due to their unique conformational properties and their prevalence in natural products and pharmaceuticals. rochester.edu The synthesis of these complex structures often relies on bifunctional intermediates that can undergo intramolecular cyclization or react with other linkers in an intermolecular fashion.

This compound can serve as a key intermediate for macrocycle synthesis after appropriate modification. To be used in macrocyclization, the molecule would require the introduction of a second reactive functional group on the benzamide (B126) core. For instance, chemical modification at another position on the aromatic ring could install a carboxylic acid, a halogen, or a hydroxyl group. With two reactive sites—the native amino group and the newly introduced functionality—the molecule becomes a valuable precursor for ring-closing reactions. The reaction between these two groups, either directly or via a linker, would form a macrocyclic structure where the rigid N,N-dipropylbenzamide unit is incorporated into the ring, imparting specific conformational constraints and physicochemical properties.

Advanced Research Applications of 3 Amino N,n Dipropylbenzamide

Investigation as a Ligand in Coordination Chemistry and Organometallic Catalysis

The molecular structure of 3-amino-N,N-dipropylbenzamide incorporates two potential coordination sites for metal ions: the nitrogen atom of the amino group and the oxygen atom of the amide carbonyl group. This dual functionality allows it to act as a chelating ligand, forming stable complexes with a variety of transition metals. The formation of a five- or six-membered chelate ring through coordination would enhance the thermodynamic stability of the resulting metal complexes.

The nature of the N,N-dipropyl groups on the amide nitrogen introduces steric bulk, which can be strategically utilized to influence the coordination geometry around the metal center and to control the access of substrates in catalytic applications. This steric hindrance could, for example, favor the formation of specific isomers or enhance the selectivity of catalytic reactions. In the field of organometallic catalysis, complexes of this compound could be investigated for their efficacy in reactions such as cross-coupling, hydrogenation, or polymerization, where the electronic and steric properties of the ligand play a crucial role in determining the catalyst's activity and selectivity.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Potential Metal Ions |

|---|---|---|

| Monodentate | Amino Nitrogen | Transition Metals (e.g., Cu, Ni, Co) |

| Monodentate | Carbonyl Oxygen | Lanthanides, Actinides |

Application in Supramolecular Chemistry and Self-Assembly Processes

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the amide carbonyl oxygen) makes this compound an excellent candidate for applications in supramolecular chemistry.

Formation of Hydrogen Bonding Networks and Molecular Recognition Motifs

The primary amine group can participate in multiple hydrogen bonding interactions, acting as a donor to suitable acceptors. Simultaneously, the carbonyl oxygen of the amide is a strong hydrogen bond acceptor. This dual functionality can lead to the formation of well-defined one-, two-, or three-dimensional hydrogen-bonded networks. The specific arrangement of these networks would be influenced by factors such as solvent and the presence of other interacting molecules. These predictable hydrogen bonding patterns are fundamental to molecular recognition, where this compound could be designed to selectively bind to complementary molecules, such as carboxylic acids or other hydrogen bond donors/acceptors.

Crystal Engineering and Design of Crystalline Materials

In the context of crystal engineering, the predictable hydrogen bonding capabilities of this compound can be exploited to design and construct crystalline materials with desired topologies and properties. By co-crystallizing with other molecules (coformers), it is possible to create novel multi-component crystals with tailored physical properties, such as solubility, melting point, and stability. The bulky dipropyl groups would also play a significant role in directing the packing of molecules in the crystal lattice, potentially leading to the formation of porous materials or materials with interesting optical or electronic properties.

Exploration in Materials Science as a Monomer or Precursor for Polymeric Systems

The bifunctional nature of this compound, possessing a reactive primary amine group, allows it to serve as a monomer in the synthesis of various polymeric systems. For instance, it can undergo polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the N,N-dipropylbenzamide moiety as a repeating side group, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate metal ions.

Furthermore, these polymers could be designed to be responsive to external stimuli. For example, the amino groups in the polymer backbone could be protonated or deprotonated in response to changes in pH, leading to conformational changes and alterations in the material's properties. Such responsive polymers have potential applications in drug delivery, sensors, and smart coatings.

Conceptual Design of this compound-Based Chemical Probes (Theoretical/Design Aspects)

The 3-aminobenzamide (B1265367) scaffold is a promising platform for the conceptual design of chemical probes, particularly fluorescent sensors. By attaching a suitable fluorophore to the benzamide (B126) core, it is possible to design probes where the fluorescence properties are modulated by the binding of an analyte to the amino or amide groups.

For example, a probe could be designed where the amino group acts as a recognition site for a specific analyte. Upon binding, a conformational change or an electronic perturbation could occur, leading to a change in the fluorescence output (e.g., "turn-on" or "turn-off" fluorescence, or a ratiometric shift). The N,N-dipropyl groups can be systematically varied to fine-tune the probe's solubility in different media and to modulate its interaction with the target analyte. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the photophysical properties of such designed probes and to understand the mechanism of analyte sensing.

Table 2: Conceptual Design Parameters for this compound-Based Probes

| Design Parameter | Rationale | Potential Application |

|---|---|---|

| Choice of Fluorophore | To achieve desired excitation and emission wavelengths. | Bioimaging, environmental sensing |

| Linker between Scaffold and Fluorophore | To control the distance and orientation for efficient signal transduction. | Optimization of sensor response |

| Modification of Amino Group | To introduce selectivity for a specific analyte. | Ion sensing, small molecule detection |

Future Research Directions and Emerging Opportunities for 3 Amino N,n Dipropylbenzamide

Development of Sustainable Synthetic Methodologies (Green Chemistry Principles)

The synthesis of amides, a cornerstone of organic and medicinal chemistry, has traditionally relied on methods that generate significant waste and utilize hazardous reagents. The principles of green chemistry offer a roadmap to more environmentally benign and efficient processes for producing 3-amino-N,N-dipropylbenzamide. mdpi.comsemanticscholar.org Future research will likely focus on several key areas:

Atom Economy: Developing catalytic direct amidation methods that form the amide bond with minimal byproducts is a primary goal. mdpi.com This involves moving away from stoichiometric activating agents that are common in traditional amide synthesis. researchgate.net

Safer Solvents: Research is increasingly focused on replacing hazardous solvents with greener alternatives. For this compound synthesis, this could involve exploring water-based reactions or using recyclable solvent systems like anisole/DMSO mixtures. chemrxiv.org

Catalytic Approaches: The use of biocatalysts, such as enzymes (e.g., lipases), presents a highly selective and environmentally friendly route to amide synthesis under mild conditions. mdpi.com Additionally, developing reusable heterogeneous catalysts can simplify product purification and reduce waste. Solvent-free mechanochemical methods, which use mechanical force to drive reactions, also represent a promising green alternative. acs.org

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and scalability. europa.eu The integration of this compound synthesis into flow chemistry platforms is a key area for future development.

Enhanced Safety and Control: Flow reactors can handle highly exothermic or hazardous reactions more safely due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. europa.eu This would be particularly beneficial for reactions involving reactive intermediates.

Automation and High-Throughput Synthesis: Automated flow synthesis platforms can accelerate the production of this compound and its derivatives, facilitating high-throughput screening for various applications. acs.orgmit.edu Such systems can be programmed to systematically vary reaction parameters to optimize yield and purity. mit.edu

Exploration in Advanced Catalytic Systems beyond Coordination Chemistry

While traditional catalysis has been instrumental in organic synthesis, future research on this compound will likely venture into more advanced catalytic paradigms.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions. core.ac.uk The synthesis of N,N-dipropylbenzamide has been achieved through photoredox-catalyzed aminocarbonylation, suggesting a promising route for the synthesis of its 3-amino derivative. core.ac.uk